Cas no 477280-62-9 (5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide)

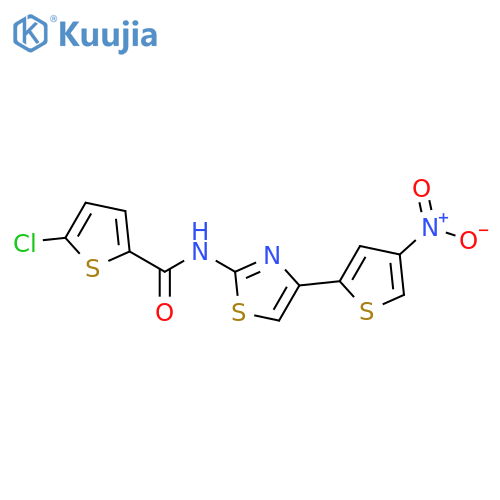

477280-62-9 structure

商品名:5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide

CAS番号:477280-62-9

MF:C12H6ClN3O3S3

メガワット:371.8423371315

CID:6571838

5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide

- 5-chloro-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide

- 2-Thiophenecarboxamide, 5-chloro-N-[4-(4-nitro-2-thienyl)-2-thiazolyl]-

-

- インチ: 1S/C12H6ClN3O3S3/c13-10-2-1-8(22-10)11(17)15-12-14-7(5-21-12)9-3-6(4-20-9)16(18)19/h1-5H,(H,14,15,17)

- InChIKey: OEZGYHNSPPTBOS-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=NC(C3SC=C([N+]([O-])=O)C=3)=CS2)=O)SC(Cl)=CC=1

じっけんとくせい

- 密度みつど: 1.697±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 5.30±0.70(Predicted)

5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0700-0148-30mg |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0700-0148-50mg |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0700-0148-2μmol |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0700-0148-40mg |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0700-0148-100mg |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0700-0148-4mg |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0700-0148-10mg |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0700-0148-10μmol |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0700-0148-20μmol |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0700-0148-2mg |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

477280-62-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

477280-62-9 (5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬